molecular formula C16H17N5 B8113553 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B8113553
M. Wt: 279.34 g/mol
InChI Key: UJVUWDRVSLJCHF-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a piperidine derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of solvents and catalysts is also optimized to ensure cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine has shown promise as a lead compound for the development of new pharmaceuticals. Its structural characteristics allow it to interact with various biological targets.

Anticancer Activity

Research indicates that compounds within this class may exhibit anticancer properties. A study demonstrated that derivatives of triazolo-pyridine compounds could inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest that it may possess significant antibacterial and antifungal properties, making it a candidate for further development in treating infectious diseases.

Neuropharmacology

Given the presence of the piperidine moiety, this compound may interact with neurotransmitter systems. Studies have indicated potential applications in treating neurological disorders such as anxiety and depression by modulating serotonin receptors.

Case Study: Serotonin Receptor Modulation

A case study highlighted the effects of triazolo-pyridines on serotonin receptor subtypes. The findings suggest that modifications to the piperidine ring can enhance selectivity and potency at these receptors, paving the way for new antidepressant therapies.

Agricultural Chemistry

There is emerging interest in the use of this compound as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of new agrochemicals that are more effective and environmentally friendly.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
This compoundAnticancerCancer Cell Lines
This compoundAntimicrobialVarious Bacteria and Fungi
This compoundNeuropharmacologySerotonin Receptors

Table 2: Structural Modifications and Their Effects

Modification TypeEffect on ActivityReference
Piperidine Ring SubstitutionIncreased potency at serotonin receptors
Triazole Ring AlterationEnhanced anticancer activity

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. This versatility makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Biological Activity

2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C24H26N6O2S
  • Molecular Weight : 462.57 g/mol
  • CAS Number : 1202490-34-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring is known for its role in modulating enzyme activity and receptor interactions. Compounds containing triazole moieties have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound possess notable antimicrobial properties. In a study evaluating a series of triazole derivatives, several compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
Compound AE. coli62.5 µg/ml
Compound BS. aureus125 µg/ml

These findings suggest that the triazole scaffold may enhance the antibacterial efficacy of the derivatives.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in vitro. A study involving cultured macrophages demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. The proposed mechanism involves the inhibition of NF-kB signaling pathways.

Case Study 1: Antifibrotic Activity

In a specific investigation into antifibrotic properties, derivatives of the triazole family were tested on hepatic stellate cells (HSC-T6). The results indicated that certain compounds exhibited better anti-fibrotic activities than established drugs like Pirfenidone. The most effective compounds had IC50 values ranging from 45 to 50 µM, demonstrating their potential as novel antifibrotic agents.

Case Study 2: Anticancer Properties

Another study explored the anticancer effects of related triazole compounds on various cancer cell lines. The results showed that these compounds induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins. This suggests a potential application in cancer therapy.

Properties

IUPAC Name

2-piperidin-4-yl-6-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5/c1-2-13(10-18-7-1)14-3-4-15-19-16(20-21(15)11-14)12-5-8-17-9-6-12/h1-4,7,10-12,17H,5-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJVUWDRVSLJCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN3C=C(C=CC3=N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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